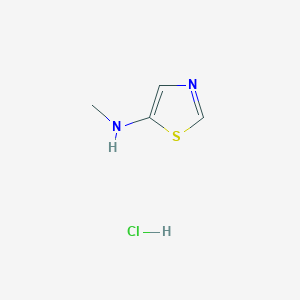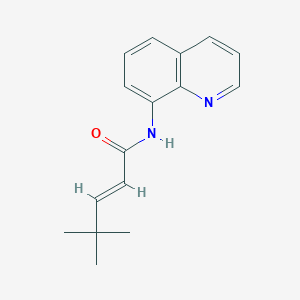![molecular formula C24H22ClN5O2 B14123460 9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolo-triazolo-pyrazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-butoxyphenyl hydrazine with 4-chlorobenzyl chloride to form an intermediate, which is then cyclized with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating cytotoxic activities against various cancer cell lines.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be utilized in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound may interfere with cellular signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrazolo[3,4-b]pyridines: Known for their biological activities, these compounds are used in various medicinal chemistry applications.
Uniqueness
9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of butoxyphenyl and chlorobenzyl groups makes it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C24H22ClN5O2 |
|---|---|
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
11-(4-butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
InChI |
InChI=1S/C24H22ClN5O2/c1-2-3-14-32-20-10-6-18(7-11-20)21-15-22-23-27-30(16-17-4-8-19(25)9-5-17)24(31)28(23)12-13-29(22)26-21/h4-13,15H,2-3,14,16H2,1H3 |
InChI-Schlüssel |
KDBMJLOWHSDHCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC=C(C=C5)Cl)C3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14123377.png)


![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123398.png)



![Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-](/img/structure/B14123418.png)


![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)
![1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl](/img/structure/B14123453.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)
